molecular formula C22H24N2O5 B2835806 4-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 392308-58-6

4-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No.: B2835806
CAS No.: 392308-58-6
M. Wt: 396.443
InChI Key: GZIFKDGMGGIQOY-UHFFFAOYSA-N
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Description

4-(5-(2,3-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes a dimethoxyphenyl group, a p-tolyl group, and a pyrazole ring, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step often involves the condensation of a hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring. For instance, 2,3-dimethoxyphenylhydrazine can be reacted with a diketone such as acetylacetone under acidic or basic conditions to form the pyrazole core.

  • Substitution Reactions: : The pyrazole intermediate can then undergo further substitution reactions to introduce the p-tolyl group. This can be achieved through electrophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Heck coupling.

  • Formation of the Butanoic Acid Moiety: : The final step involves the introduction of the butanoic acid group. This can be done through esterification followed by hydrolysis or direct carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the pyrazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, potentially converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. They are explored for their activity against various diseases, including cancer, due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(2,3-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
  • 4-(5-(2,3-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxopentanoic acid
  • This compound methyl ester

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dimethoxyphenyl and p-tolyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-14-7-9-15(10-8-14)17-13-18(24(23-17)20(25)11-12-21(26)27)16-5-4-6-19(28-2)22(16)29-3/h4-10,18H,11-13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIFKDGMGGIQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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